molecular formula C5H9NS2 B14651487 (4S)-4-Ethyl-1,3-thiazolidine-2-thione CAS No. 42163-68-8

(4S)-4-Ethyl-1,3-thiazolidine-2-thione

Katalognummer: B14651487
CAS-Nummer: 42163-68-8
Molekulargewicht: 147.3 g/mol
InChI-Schlüssel: UBKTWHKJHPIXFH-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S)-4-Ethyl-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a thiazolidine ring with an ethyl group at the 4th position and a thione group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-Ethyl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with carbon disulfide and formaldehyde, followed by cyclization to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: (4S)-4-Ethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(4S)-4-Ethyl-1,3-thiazolidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (4S)-4-Ethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    Thiazolidine-2-thione: Lacks the ethyl group at the 4th position.

    4-Methyl-1,3-thiazolidine-2-thione: Contains a methyl group instead of an ethyl group.

    4-Phenyl-1,3-thiazolidine-2-thione: Contains a phenyl group at the 4th position.

Comparison: (4S)-4-Ethyl-1,3-thiazolidine-2-thione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

42163-68-8

Molekularformel

C5H9NS2

Molekulargewicht

147.3 g/mol

IUPAC-Name

(4S)-4-ethyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C5H9NS2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1

InChI-Schlüssel

UBKTWHKJHPIXFH-BYPYZUCNSA-N

Isomerische SMILES

CC[C@H]1CSC(=S)N1

Kanonische SMILES

CCC1CSC(=S)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.